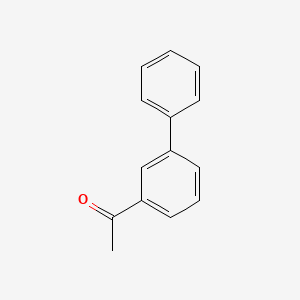

3-Acetylbiphenyl

Description

Properties

IUPAC Name |

1-(3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHQPWCDGRZWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953219 | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-01-4 | |

| Record name | 3112-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetylbiphenyl chemical properties and structure

An In-depth Technical Guide to 3-Acetylbiphenyl: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information on this compound for their work. The guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of synthetic pathways.

Chemical Properties and Structure

This compound is a biphenyl derivative and a ketone. It presents as a white to light yellow solid at room temperature.[1]

Structural Information

-

IUPAC Name: 1-([1,1'-Biphenyl]-3-yl)ethan-1-one[1]

-

Synonyms: 3-Biphenylyl Methyl Ketone, 3'-Phenylacetophenone[1]

-

CAS Number: 3112-01-4

-

Molecular Formula: C₁₄H₁₂O[2]

-

SMILES: CC(=O)c1cccc(c1)-c2ccccc2

-

InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 196.24 g/mol | [2] |

| Melting Point | 36 °C | [3] |

| Boiling Point | 137-138 °C (at 1 Torr) | [3] |

| Form | Solid |

Experimental Protocols

The synthesis of acetylbiphenyls, including the 3-substituted isomer, can be achieved through established organic chemistry reactions. The two primary methods are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] To synthesize this compound, 3-bromoacetophenone would be coupled with phenylboronic acid.

Detailed Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0-3.0 mmol).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) to the flask. Add an anhydrous solvent or solvent mixture (e.g., 1,4-dioxane, or a mixture of toluene/water/ethanol).

-

Reaction Execution: Heat the mixture to a temperature of 80-110 °C and stir for 2-24 hours. The reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Synthesis via Friedel-Crafts Acylation

Friedel-Crafts acylation involves the addition of an acyl group to an aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst.[5] To synthesize this compound, biphenyl would be acylated with acetyl chloride. It is important to note that this reaction can produce a mixture of isomers (ortho, meta, para), and the desired meta-isomer would need to be separated.

Detailed Methodology:

-

Reagent Preparation: In a dry reaction vessel, dissolve biphenyl (1.0 mmol) in a suitable solvent such as dichloromethane.

-

Catalyst Suspension: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 mmol) in cold dichloromethane.

-

Acylation: Cool the AlCl₃ suspension to 0 °C. Slowly add acetyl chloride (1.1 mmol) to the suspension, followed by the dropwise addition of the biphenyl solution.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

-

Quenching: Slowly quench the reaction by pouring the mixture over crushed ice and adding dilute hydrochloric acid.

-

Work-up: Separate the organic layer, wash with water and sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, requires purification by column chromatography or recrystallization to isolate the this compound.

Visualizations

The following diagrams illustrate the logical workflows and reaction mechanisms for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Caption: Logical workflow of the Friedel-Crafts acylation mechanism for synthesizing acetylbiphenyls.

Biological Activity and Signaling Pathways

While the biphenyl scaffold is a key structural motif in many biologically active compounds, the specific biological activities and associated signaling pathways for this compound are not well-documented in publicly available literature.[6] Further research, including enzyme inhibition and receptor binding assays, would be necessary to elucidate its pharmacological profile.[7][8] Therefore, no signaling pathway diagrams can be provided at this time. The diagrams above focus on the well-established synthetic pathways for this class of compounds.

References

- 1. This compound | 3112-01-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 3112-01-4 [m.chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetylbiphenyl (CAS 3112-01-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylbiphenyl, with the CAS registry number 3112-01-4, is an aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its biphenyl framework is a privileged scaffold in medicinal chemistry, suggesting its potential utility in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis methodologies, and spectroscopic characterization of this compound. Additionally, it explores the potential biological activities of acetylated biphenyl compounds, offering insights for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1-([1,1'-biphenyl]-3-yl)ethan-1-one or 3-phenylacetophenone, is a solid at room temperature.[1][2][3] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3112-01-4 | |

| Molecular Formula | C₁₄H₁₂O | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | White to light yellow solid/crystal | [3][4] |

| Melting Point | 36 °C | [2] |

| Boiling Point | 137-138 °C at 1 Torr | [2] |

| InChI Key | HUHQPWCDGRZWMH-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1cccc(c1)-c2ccccc2 |

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two well-established synthetic routes in organic chemistry: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[5] For the synthesis of this compound, this involves the reaction of a phenylboronic acid with a halogenated acetophenone derivative.

Reaction Scheme:

References

physical properties of 3-Acetylbiphenyl solid

An In-depth Technical Guide to the Physical Properties of 3-Acetylbiphenyl Solid

Introduction

This compound, also known by synonyms such as 1-([1,1'-Biphenyl]-3-yl)ethan-1-one and 3'-Phenylacetophenone, is an organic compound with the molecular formula C14H12O. It belongs to the class of biphenyl derivatives containing a ketone functional group. This guide provides a comprehensive overview of the core physical properties of this compound in its solid state, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines experimental protocols for their determination, and includes visual workflows for key analytical procedures.

Physicochemical Properties

The physical characteristics of this compound are foundational to its application in chemical synthesis and material science. The compound typically appears as a white to light yellow powder or crystal. For optimal stability, it is recommended to be stored under refrigerated conditions (0-10°C).

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C14H12O | [1][2] |

| Molecular Weight | 196.25 g/mol (or 196.24 g/mol ) | [1][2][3] |

| Physical State | Solid (at 20°C) | [3] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 36 - 38 °C | [1] |

| Boiling Point | 137-138°C at 1 Torr | [1] |

| Flash Point | 152 °C | |

| CAS Number | 3112-01-4 | [1][2] |

Experimental Protocols

Detailed methodologies for determining the principal physical properties of solid this compound are provided below. These protocols are generalized from standard organic chemistry laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.[4]

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[4]

-

Thermometer

-

Mortar and pestle (optional, for grinding crystals)[4]

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[4][6]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[4] The packed sample height should be approximately 1-2 cm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[4]

-

Heating:

-

Observation and Recording:

-

Consistency: For accuracy, perform at least two careful determinations until consistent values are obtained.

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility provides insight into the intermolecular forces of a compound and is crucial for designing protocols for crystallization, extraction, and chromatography.[8] The general principle "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[8]

Principle: A small, pre-weighed amount of the solute (this compound) is mixed with a measured volume of a solvent. The mixture is agitated, and the degree of dissolution is observed. This can be done qualitatively or semi-quantitatively.

Apparatus:

-

Test tubes or small vials

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

-

Analytical balance

Procedure (Qualitative):

-

Solvent Addition: Place approximately 25 mg of this compound into a small test tube.[9]

-

Sample Addition: Add 0.75 mL of the chosen solvent (e.g., water, hexane, ethanol, chloroform) to the test tube in portions.[9]

-

Agitation: After each addition, shake the test tube vigorously for at least 60 seconds.[8]

-

Observation: Observe the mixture.

-

Systematic Testing: This process should be repeated with a range of solvents of varying polarities to create a solubility profile. A common testing sequence involves water, diethyl ether, 5% NaOH, 5% HCl, and concentrated sulfuric acid to classify the compound based on its functional groups and acid-base properties.[9][10]

Caption: A systematic workflow for the qualitative solubility testing of a solid.

Crystal Structure Determination (X-ray Crystallography)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[11] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Principle: A single crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map and, consequently, the arrangement of atoms in the crystal can be determined.[11]

Procedure (High-Level Overview):

-

Crystal Growth (Crucial Step):

-

The first and often most challenging step is to grow a high-quality single crystal, typically larger than 0.1 mm in all dimensions, free from significant defects.[11]

-

Common methods for organic compounds include:

-

Slow Evaporation: A saturated or nearly saturated solution of this compound is prepared in a suitable solvent. The solvent is allowed to evaporate slowly and undisturbed over time, leading to crystal formation.[12][13]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down very slowly. As the temperature decreases, the solubility drops, inducing crystallization.[12][14]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

-

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[11]

-

Computational methods are used to fit atoms into the electron density, yielding a preliminary molecular structure.

-

This initial model is then refined against the experimental data to optimize atomic positions, bond lengths, and other parameters, resulting in a final, accurate crystal structure.[11]

-

Caption: A generalized workflow for crystal structure determination via X-ray crystallography.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. byjus.com [byjus.com]

- 6. medpharma12.com [medpharma12.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. How To [chem.rochester.edu]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Acetylbiphenyl for Researchers and Drug Development Professionals

Introduction: 3-Acetylbiphenyl is an aromatic ketone that belongs to the class of biphenyl derivatives. While its direct biological applications and mechanisms of action are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Biphenyl scaffolds are present in numerous pharmacologically active compounds, and the acetyl group provides a key synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential context of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point. Its core quantitative data are summarized in the table below, providing a foundational reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C14H12O | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| CAS Number | 3112-01-4 | [1][2] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 137-138 °C at 1 Torr | [1] |

| Appearance | White to light yellow solid |

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two well-established synthetic methodologies: Friedel-Crafts acylation of biphenyl and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a common method for producing acetylbiphenyls.[3][4] The reaction typically yields a mixture of isomers, with the 4-acetyl and 2-acetyl derivatives often being the major products due to electronic and steric effects. However, reaction conditions can be optimized to favor the formation of the 3-isomer, although this may require more specialized catalytic systems or starting materials.

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

This protocol is a general procedure that can be adapted for the synthesis of this compound. Note that separation of isomers will likely be required.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and quench it by the slow addition of ice-cold water, followed by hydrochloric acid to dissolve the aluminum salts.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of acetylbiphenyl isomers, can be purified by column chromatography or recrystallization to isolate this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forskning.ruc.dk [forskning.ruc.dk]

The Core Reactivity of Acetylbiphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, offering a rigid yet tunable platform for molecular design. The introduction of an acetyl group to this scaffold, creating acetylbiphenyl compounds, significantly modulates the molecule's electronic properties and reactivity, opening up a vast chemical space for derivatization. 4-Acetylbiphenyl, also known as 4-phenylacetophenone, is a particularly vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its unique structure and reactivity make it an essential building block for creating advanced therapeutic agents, including anti-inflammatory drugs and histone deacetylase (HDAC) inhibitors.[1][2][4]

This technical guide provides a comprehensive overview of the basic reactivity of acetylbiphenyl compounds. It details key synthetic methodologies, fundamental reactions of the acetyl and biphenyl moieties, and presents detailed experimental protocols. The content is tailored for professionals engaged in chemical synthesis and drug discovery, offering the foundational knowledge required to effectively utilize these versatile compounds.

Core Reactivity Profile

The reactivity of an acetylbiphenyl compound is primarily dictated by its two key functional components: the acetyl group and the biphenyl scaffold.

-

The Acetyl Group : The carbonyl group is electrophilic at the carbonyl carbon and nucleophilic at the carbonyl oxygen. The adjacent methyl protons are weakly acidic and can be removed by a base to form an enolate, which is a potent nucleophile. This enables a range of reactions including oxidations, reductions, and alpha-functionalization.

-

The Biphenyl Scaffold : This aromatic system can undergo electrophilic aromatic substitution. The acetyl group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position on its own ring. Conversely, the unsubstituted phenyl ring is generally more susceptible to electrophilic attack at its ortho and para positions.

Key Synthetic Routes to 4-Acetylbiphenyl

The two most prevalent and industrially significant methods for synthesizing 4-acetylbiphenyl are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation of Biphenyl

This classic method involves the electrophilic acylation of biphenyl using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][6] The reaction preferentially yields the para-substituted product, 4-acetylbiphenyl, due to steric hindrance at the ortho positions.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[7] For synthesizing 4-acetylbiphenyl, a common route involves coupling 4-bromoacetophenone with phenylboronic acid.[5][8] This reaction is valued for its mild conditions and tolerance of various functional groups.[9]

Quantitative Data on Synthesis

| Reaction | Coupling Partners | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Friedel-Crafts Acylation | Biphenyl, Acetic Anhydride | AlCl₃, DMAP | DCM, -20°C to -10°C | 93.3 | [5] |

| Suzuki-Miyaura Coupling | 4-Bromoacetophenone, Phenylboronic Acid | Palladium Catalyst | Microwave, 110-160°C, 5 min | 35.7 | [5] |

Key Reactions of Acetylbiphenyl Compounds

4-Acetylbiphenyl serves as a versatile starting material for a multitude of chemical transformations, making it a valuable intermediate.[10]

Baeyer-Villiger Oxidation

This reaction converts ketones into esters using a peroxyacid or peroxide as the oxidant.[11] Treating 4-acetylbiphenyl with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) results in the insertion of an oxygen atom between the carbonyl carbon and the biphenyl ring, yielding 4-biphenylyl acetate.[12][13] The regioselectivity is dictated by the migratory aptitude of the attached groups, with aryl groups migrating in preference to methyl groups.[13]

Schiff Base Formation

The carbonyl group of 4-acetylbiphenyl readily undergoes condensation with primary amines to form Schiff bases (or imines). This reaction is crucial for creating complex organic molecules used in materials science, catalysis, and as ligands in coordination chemistry.[1][2][10]

Buchwald-Hartwig Amination of Halo-Acetylbiphenyls

While not a reaction of 4-acetylbiphenyl itself, the Buchwald-Hartwig amination is a critical reaction for derivatives like bromo-acetylbiphenyls. It is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14][15] This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16][17] The efficiency of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18]

Applications in Drug Development

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[19] Acetylated biphenyls are key precursors and active compounds themselves, particularly in cancer therapy.

HDAC Inhibition in Cancer Therapy

A significant application of acetylated biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. By inhibiting HDACs, acetylbiphenyl derivatives can restore normal gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data on Biological Activity

| Compound Class | Target | Assay | IC₅₀ | Reference |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Varies, good correlation with docking energy | [4] |

Experimental Protocols

Protocol 1: High-Yield Friedel-Crafts Acylation of Biphenyl[5]

-

Materials : Biphenyl, Acetic Anhydride, 4-Dimethylaminopyridine (DMAP), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid solution, Anhydrous magnesium sulfate.

-

Procedure :

-

In a flask, prepare a solution of biphenyl (1.0 eq), acetic anhydride (1.0 eq), and DMAP (0.02 eq) in DCM.

-

In a separate reaction vessel, create a suspension of anhydrous AlCl₃ (2.12 eq) in DCM and cool the mixture to between -20°C and -10°C with stirring.

-

Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes, ensuring the temperature is maintained between -20°C and -10°C.

-

After the addition is complete, continue stirring at this temperature for 1-2 hours.

-

Slowly quench the reaction by the dropwise addition of cold hydrochloric acid solution.

-

Separate the organic layer and wash it with water three times.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by distillation under reduced pressure.

-

The crude 4-Acetylbiphenyl can be further purified by recrystallization from ethanol.

-

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[5]

-

Materials : 4-Bromoacetophenone (1.0 eq), Phenylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).

-

Procedure :

-

In a microwave reaction vial, combine 4-bromoacetophenone, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 110-160°C) for a short duration (e.g., 5-15 minutes).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 3: General Procedure for Baeyer-Villiger Oxidation

-

Materials : 4-Acetylbiphenyl (1.0 eq), m-CPBA (1.1-1.5 eq), Solvent (e.g., DCM or Chloroform), Sodium bicarbonate solution.

-

Procedure :

-

Dissolve 4-acetylbiphenyl in the chosen solvent in a round-bottom flask and cool to 0°C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-biphenylyl acetate by column chromatography or recrystallization.

-

Conclusion

Acetylbiphenyl compounds, particularly 4-acetylbiphenyl, are exceptionally versatile molecules in chemical synthesis. Their dual reactivity, stemming from the acetyl group and the biphenyl scaffold, provides a rich platform for generating molecular diversity. Established synthetic protocols like Friedel-Crafts acylation and Suzuki-Miyaura coupling allow for their efficient production, while subsequent transformations such as Baeyer-Villiger oxidation and Schiff base formation enable access to a wide array of valuable derivatives. For researchers in drug development, the proven utility of acetylbiphenyl derivatives as potent biological agents, such as HDAC inhibitors, underscores the continued importance of understanding and exploiting the fundamental reactivity of this compound class.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. benchchem.com [benchchem.com]

- 10. 4-Acetylbiphenyl Cas 92-91-1 [hylandachemical.com]

- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 12. Biphenylenes. Part XVI. Preparation and Baeyer–Villiger oxidation of some 2-acetylbiphenylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. gala.gre.ac.uk [gala.gre.ac.uk]

The Dawn of Biphenyl Ketones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl ketone motif represents a privileged scaffold in organic chemistry and drug discovery, underpinning a range of compounds with significant biological and material science applications. This technical guide provides a comprehensive overview of the discovery and history of biphenyl ketones, detailing the evolution of their synthesis from classical methods to modern cross-coupling reactions. We present in-depth experimental protocols for key synthetic transformations, alongside tabulated quantitative data for a series of biphenyl ketone derivatives. Furthermore, this guide elucidates the critical role of biphenyl ketones in medicinal chemistry, with a particular focus on their modulation of key signaling pathways implicated in inflammation and cancer, including the NF-κB and p38 MAP kinase pathways. This document serves as an essential resource for researchers engaged in the synthesis and development of novel therapeutics based on the biphenyl ketone core.

A Historical Perspective: From Benzophenone to Biphenyl Ketones

The story of biphenyl ketones is intrinsically linked to the broader history of aromatic ketones. Early explorations into the synthesis of diaryl ketones were pioneered in the late 19th century. In 1874, Carl Graebe reported on the synthesis of the parent compound, benzophenone.[1] A few years later, in 1877, Charles Friedel and James Mason Crafts developed their eponymous acylation reaction, a cornerstone of aromatic chemistry that allows for the synthesis of aryl ketones from arenes and acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.[2]

The first specific mention of a biphenyl ketone derivative in the literature points towards the work of German chemist Wilhelm Michler in 1875. Michler synthesized 4,4'-bis(dimethylamino)benzophenone, now famously known as Michler's ketone, during his investigations into synthetic dyes. This discovery was a significant milestone, as Michler's ketone became a crucial intermediate in the production of triarylmethane and xanthene dyes, such as malachite green and crystal violet.

The early 20th century saw the development of other important reactions applicable to the synthesis of the biphenyl core itself. The Gomberg-Bachmann reaction, discovered in 1924, provided a method for aryl-aryl coupling via diazonium salts, although it often suffered from low yields.[3] The Ullmann reaction, developed earlier in 1901, offered a copper-catalyzed route to biaryls from aryl halides.[4] These methods, while not initially focused on ketones, laid the groundwork for creating the biphenyl scaffold, which could then be functionalized to a ketone.

The latter half of the 20th century and the early 21st century witnessed the advent of powerful palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method, which couples an aryl halide with an arylboronic acid, has become a highly versatile and efficient tool for the synthesis of a wide array of substituted biphenyls, including biphenyl ketones, with high yields and functional group tolerance.[5]

Key Synthetic Methodologies

The synthesis of biphenyl ketones can be broadly approached in two ways: formation of the biphenyl core followed by introduction of the ketone functionality, or construction of the biphenyl ketone through a cross-coupling reaction that simultaneously forms the biaryl linkage and incorporates the ketone.

Friedel-Crafts Acylation of Biphenyl

This classical method involves the electrophilic acylation of a pre-existing biphenyl ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Phenylbenzophenone

-

Materials:

-

Biphenyl (10.0 g, 64.8 mmol)

-

Benzoyl chloride (9.1 g, 64.8 mmol)

-

Anhydrous aluminum chloride (9.5 g, 71.3 mmol)

-

Dichloromethane (DCM), anhydrous (150 mL)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

-

-

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add biphenyl and 100 mL of anhydrous DCM.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride in portions to the cooled solution.

-

Add benzoyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 4-phenylbenzophenone as a white to off-white solid.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly efficient method for the synthesis of biphenyl ketones. This can be achieved by coupling a phenylboronic acid with a bromo- or iodobenzophenone, or by coupling a benzoyl chloride with a biphenylboronic acid.

Experimental Protocol: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling

-

Materials:

-

4-Bromoacetophenone (1.99 g, 10 mmol)

-

Phenylboronic acid (1.34 g, 11 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%)

-

Triphenylphosphine (PPh₃, 105 mg, 0.4 mol%)

-

Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol)

-

Toluene (40 mL)

-

Water (10 mL)

-

-

Procedure:

-

In a 100 mL round-bottom flask, combine 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12 hours.

-

Cool the reaction to room temperature and add 50 mL of ethyl acetate.

-

Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-acetylbiphenyl.

-

Quantitative Data of Representative Biphenyl Ketones

The following table summarizes the physical and spectroscopic data for a selection of biphenyl ketones.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | IR (cm⁻¹) |

| 4-Phenylbenzophenone |

| C₁₉H₁₄O | 258.32 | 100-103 | 7.35-7.50 (m, 5H), 7.60-7.70 (m, 4H), 7.80-7.90 (m, 5H) | 127.1, 128.3, 128.6, 129.9, 130.1, 130.8, 132.4, 137.6, 139.9, 145.8, 196.5 | 1655 (C=O), 1605, 1447 |

| 4-Acetylbiphenyl |

| C₁₄H₁₂O | 196.25 | 118-121 | 2.65 (s, 3H), 7.40-7.50 (m, 3H), 7.60-7.70 (m, 4H), 8.03 (d, 2H) | 26.7, 127.2, 127.3, 128.2, 128.9, 129.0, 136.5, 139.8, 145.8, 197.8 | 1680 (C=O), 1605, 1267 |

| Michler's Ketone |

| C₁₇H₂₀N₂O | 268.36 | 172-175 | 3.05 (s, 12H), 6.65 (d, 4H), 7.65 (d, 4H) | 40.2, 110.8, 124.7, 131.9, 152.9, 176.5 | 1640 (C=O), 1590, 1340 |

Biphenyl Ketones in Drug Discovery and Signaling Pathways

The rigid, planar structure of the biphenyl scaffold, combined with the hydrogen bond accepting capability of the ketone group, makes biphenyl ketones attractive pharmacophores. They have been investigated for a variety of therapeutic applications, particularly as inhibitors of key enzymes in signaling pathways.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Biphenylketones have been identified as novel inhibitors of NF-κB activation.[6] These compounds have demonstrated the ability to prevent inflammation and bone loss in in vivo models, highlighting their potential as therapeutics for conditions like rheumatoid arthritis and osteoporosis.[6]

Modulation of p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[] They play a central role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] While specific biphenyl ketone inhibitors are less documented, closely related biphenyl amides have been identified as potent p38 MAP kinase inhibitors.[9] The shared biphenyl scaffold suggests that biphenyl ketones could also be designed to target this pathway.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of biphenylketones as dual modulators of inflammation and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Inhibition Analysis Reveals the Mechanism of Selectivity of a Series of Aggrecanase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of 3-Acetylbiphenyl: An In-depth Technical Guide

Introduction: 3-Acetylbiphenyl is an aromatic ketone that holds interest for researchers in medicinal chemistry and materials science. Its biphenyl framework, combined with the reactive acetyl group, provides a scaffold for the synthesis of a variety of derivatives with potential applications in drug development and as functional materials. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectroscopic data, and computational analysis. Detailed experimental protocols for its synthesis and purification are also presented to support further research and application.

Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point. Its nonpolar biphenyl structure contributes to its limited solubility in water but good solubility in many organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O | [1][2] |

| Molecular Weight | 196.24 g/mol | [1] |

| CAS Number | 3112-01-4 | [1][2] |

| Melting Point | 36-38 °C | [2] |

| Boiling Point | 137-138 °C at 1 Torr | [2] |

| Appearance | White to light yellow solid/crystal | |

| InChI | 1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | [1] |

| SMILES | CC(=O)c1cccc(c1)-c2ccccc2 | [1] |

Spectroscopic Properties

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons.[3]

Table 2: ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic Carbons | ~125-146 |

| Methyl (CH₃) | ~27 |

Note: Precise chemical shifts can vary slightly based on solvent and experimental conditions. The full spectrum is available through specialized databases.[3]

General Spectroscopic Observations for Related Compounds

-

¹H NMR: The proton NMR of acetylbiphenyls typically shows a singlet for the methyl protons around 2.6 ppm and a complex multiplet pattern for the aromatic protons in the range of 7.3-8.1 ppm.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically appearing around 1670-1690 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings are seen in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 196. Key fragmentation pathways would likely involve the loss of a methyl group (•CH₃) to form an ion at m/z 181 ([M-15]⁺) and the cleavage of the acetyl group to produce a biphenylcarbonyl cation.[6][7][8]

-

UV-Vis Spectroscopy: Aromatic ketones like this compound typically exhibit strong UV absorption bands corresponding to π→π* and n→π* electronic transitions.

Experimental Protocols

The synthesis and purification of this compound can be achieved through established organic chemistry methodologies.

Synthesis of this compound

Two common methods for the synthesis of this compound are the Friedel-Crafts acylation of biphenyl and the Suzuki cross-coupling reaction.

Protocol 1: Friedel-Crafts Acylation of Biphenyl

The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield a mixture of acetylbiphenyl isomers, including the 3-substituted product.[9][10][11]

-

Materials: Biphenyl, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄), ethanol.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in dry DCM and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension with stirring.

-

In a separate flask, dissolve biphenyl in dry DCM.

-

Add the biphenyl solution dropwise to the acetyl chloride/AlCl₃ mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The isomeric mixture can be separated by column chromatography on silica gel.

-

Protocol 2: Suzuki Cross-Coupling Reaction

A more regioselective method is the Suzuki cross-coupling of 3-acetylphenylboronic acid with a phenyl halide or vice versa, using a palladium catalyst.[12]

-

Materials: 3-Bromoacetophenone, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), toluene, ethanol, water.

-

Procedure:

-

To a round-bottom flask, add 3-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, and PPh₃.

-

Add a mixture of toluene, ethanol, and an aqueous solution of Na₂CO₃.

-

Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent.[13][14][15][16][17]

-

Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, may be effective.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Computational Chemistry and Theoretical Properties

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of this compound.[18][19][20][21][22]

Molecular Orbitals and Electronic Properties

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and electronic transitions of a molecule. DFT calculations can predict the HOMO-LUMO gap, which can be correlated with the wavelength of maximum absorption in the UV-Vis spectrum.[23][24][25]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface. For this compound, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential (electron-poor) around the hydrogen atoms.[26][27][28][29][30]

Conformational Analysis

The biphenyl unit is not planar due to steric hindrance between the ortho hydrogens on the two phenyl rings. Computational studies can determine the dihedral angle between the two rings, which influences the molecule's overall shape and packing in the solid state.

Biological Activity and Toxicological Profile

Currently, there is limited specific information in the public domain regarding the biological activity and toxicological profile of this compound. Biphenyl derivatives are known to possess a wide range of biological activities, and some acetylated aromatic compounds can interact with biological targets. Further research, such as enzyme inhibition assays and receptor binding studies, is needed to elucidate any potential pharmacological or toxicological effects of this compound.

Conclusion

This technical guide has summarized the key theoretical properties of this compound, providing a foundation for researchers and drug development professionals. While some experimental data is available, further in-depth spectroscopic and crystallographic studies are warranted to fully characterize this compound. The provided experimental protocols offer a starting point for the synthesis and purification of this compound, enabling further investigation into its potential applications. Computational analyses suggest avenues for understanding its reactivity and electronic properties, which can guide the design of new derivatives with desired functionalities. Future research should focus on exploring the biological activity and toxicological profile of this compound to assess its potential in a pharmaceutical context.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Acetyl-biphenyl(92-91-1) 1H NMR [m.chemicalbook.com]

- 5. Solved Compare the proton NMR spectra between the starting | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scribd.com [scribd.com]

- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. learn.schrodinger.com [learn.schrodinger.com]

- 26. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chemrxiv.org [chemrxiv.org]

- 29. files01.core.ac.uk [files01.core.ac.uk]

- 30. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Unlocking the Therapeutic Potential of 3-Acetylbiphenyl Derivatives: A Technical Guide to Future Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While extensive research has been conducted on various substituted biphenyls, the derivatives of 3-Acetylbiphenyl represent a largely unexplored chemical space with significant potential for drug discovery. This technical guide provides a comprehensive overview of promising research avenues for this compound derivatives, drawing upon the established biological activities of closely related analogues. By presenting quantitative data, detailed experimental protocols, and outlining key signaling pathways from analogous compounds, this document serves as a foundational resource to stimulate and guide future research and development in this promising area. The primary focus will be on potential applications in oncology, neurodegenerative diseases, and inflammatory conditions.

Potential Therapeutic Applications and Supporting Data from Analogous Compounds

While specific data for this compound derivatives is scarce, the known activities of other acetylbiphenyl and biphenyl derivatives strongly suggest several key therapeutic areas for investigation.

Anticancer Activity

Derivatives of the closely related 4-acetylphenyl moiety have demonstrated significant antiproliferative activity. For instance, certain thiazole derivatives of 4-acetylphenylamino propanoic acid have shown low micromolar efficacy against lung cancer cell lines.[1] This suggests that this compound derivatives could be developed as cytotoxic agents.

Table 1: Anticancer Activity of Analogous Acetylphenyl and Biphenyl Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | Oxime derivative 21 | A549 (Lung Adenocarcinoma) | 5.42 | [1] |

| Oxime derivative 22 | A549 (Lung Adenocarcinoma) | 2.47 | [1] | |

| Carbohydrazide 25 | A549 (Lung Adenocarcinoma) | 8.05 | [1] | |

| Carbohydrazide 26 | A549 (Lung Adenocarcinoma) | 25.4 | [1] | |

| Thiazolidine-2,4-dione-biphenyl Derivatives | Compound 10b | HeLa (Cervical), PC3 (Prostate), Lung, MDA-MB-231 (Breast) | Moderate to Good Activity (Specific IC50 not provided) | [2] |

| Compound 10d | HeLa (Cervical), PC3 (Prostate), Lung, MDA-MB-231 (Breast) | Potent Activity (Specific IC50 not provided) | [2] | |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives | 5-halo substituted compounds | HeLa (Cervical), IMR-32 (Neuroblastoma), MCF-7 (Breast) | 10.64 - 33.62 | [3] |

Neuroprotective Activity through Cholinesterase Inhibition

Biphenyl and bibenzyl structures are known to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. This provides a strong rationale for investigating this compound derivatives as potential treatments for neurodegenerative disorders.

Table 2: Cholinesterase Inhibitory Activity of Analogous Biphenyl Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Biphenyl/Bibenzyl Derivatives | Compound 15 | BuChE | 0.74 | |

| AChE | 1.18 | |||

| Compound 19 | AChE | 0.096 | ||

| BuChE | 1.25 |

Anti-inflammatory Activity

The biphenyl scaffold is present in many nonsteroidal anti-inflammatory drugs (NSAIDs). Research into biphenyl-4-carboxylic acid derivatives has demonstrated their potential to modulate inflammatory responses, suggesting that this compound derivatives could also possess valuable anti-inflammatory properties.

Proposed Synthetic and Experimental Protocols

To explore the potential of this compound derivatives, a focused library of compounds should be synthesized and screened. The following protocols, adapted from studies on analogous compounds, can serve as a guide.

General Synthesis of this compound Derivatives

A versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This approach can be adapted to produce a variety of this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a solution of 3-acetylphenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of toluene and ethanol, add the desired aryl halide (1.1 eq).

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base, typically K₂CO₃ (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Anticancer Activity Screening

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Cholinesterase Inhibition Assay

Ellman's method is a widely used, simple, and rapid method for determining cholinesterase activity.

Experimental Protocol: Ellman's Method for AChE/BuChE Inhibition

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.

Potential Signaling Pathways for Investigation

Based on the activities of analogous compounds, several signaling pathways are prime candidates for modulation by this compound derivatives.

EGFR and SIRT2 Signaling in Cancer

Thiazole derivatives of acetylphenyl compounds have been suggested to target Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), both of which are implicated in cancer cell proliferation and survival.[1]

Conclusion and Future Directions

The field of this compound derivatives is ripe for exploration. The structural similarity to other biologically active biphenyl compounds strongly suggests a high probability of discovering novel therapeutic agents. Future research should focus on the systematic synthesis of a diverse library of this compound derivatives, followed by comprehensive screening for anticancer, neuroprotective, and anti-inflammatory activities. Promising lead compounds should then be subjected to detailed mechanistic studies to elucidate their molecular targets and signaling pathways. This structured approach will be critical in unlocking the full therapeutic potential of this under-investigated class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 3-Acetylbiphenyl in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety information and recommended handling procedures for 3-Acetylbiphenyl. Due to the limited availability of specific safety and toxicological data for this compound, this document emphasizes a precautionary approach based on best practices for handling analogous chemical structures, such as other biphenyl derivatives and solid aromatic ketones.

Introduction to this compound

This compound is a solid aromatic ketone with potential applications in chemical synthesis and pharmaceutical research. Its chemical structure, consisting of a biphenyl scaffold with an acetyl group, suggests that it should be handled with care, assuming potential for irritant and other health effects characteristic of aromatic compounds.

Quantitative Data Summary

The available physical and chemical data for this compound are summarized in the table below. It is critical to note the absence of comprehensive toxicological and exposure limit data, which necessitates a conservative approach to handling.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| CAS Number | 3112-01-4 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 36 °C | [3] |

| Boiling Point | 137-138 °C at 1 Torr | [3] |

| Purity | >98.0% (GC) | [2] |

| Storage Class | 11 - Combustible Solids | [1] |

Hazard Identification and General Safety Precautions

While a specific GHS classification for this compound is not consistently available, related compounds like biphenyl are known to cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards.

General Precautions:

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation and inhalation of dust.

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wash hands thoroughly after handling.[4]

-

Keep away from food, drink, and animal feeding stuffs.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential when handling this compound.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses with side shields. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. |

| Skin and Body Protection | Laboratory coat. For larger quantities, consider additional protective clothing. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Experimental Protocol: General Laboratory Handling of this compound

The following is a general protocol for the safe handling of this compound in a laboratory setting. This protocol is not a substitute for a risk assessment specific to your experimental procedure.

5.1. Preparation and Weighing

-

Work within a certified chemical fume hood to minimize inhalation exposure.

-

Before handling, ensure all necessary PPE is correctly worn.

-

To prevent dust generation, handle the solid material gently. Use a spatula for transfers.

-

Weigh the required amount of this compound in a tared, sealed container.

-

Clean any spills on the balance immediately with a damp cloth, ensuring no dust becomes airborne.

5.2. Dissolution and Reaction

-

If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.

-

If the process involves heating, ensure it is done in a well-ventilated area and with appropriate temperature control to avoid decomposition.

-

Keep the reaction vessel closed to the extent possible throughout the experiment.

5.3. Post-Experiment and Waste Disposal

-

Decontaminate all glassware that has been in contact with this compound.

-

Dispose of waste containing this compound in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.

-

Clean the work area thoroughly after completion of the experiment.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory environment.

Caption: Workflow for the safe laboratory handling of this compound.

Storage and Spill Management

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from strong oxidizing agents.[4]

Spill Management:

-

Evacuate the area.

-

Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.

-

Place the material into a suitable, labeled container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If ingested: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

Conclusion

The safe handling of this compound requires a cautious and informed approach, especially given the lack of specific toxicological data. Researchers and laboratory personnel must adhere to the general principles of chemical safety, utilize appropriate personal protective equipment, and follow the handling and disposal procedures outlined in this guide. A thorough, experiment-specific risk assessment should always be conducted before beginning any work with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miura in 1979, this palladium-catalyzed cross-coupling reaction has become an indispensable tool in the pharmaceutical industry for the synthesis of biaryl and substituted biphenyl motifs, which are prevalent in many drug candidates and approved medicines.[1][2] Its widespread adoption is attributed to its mild reaction conditions, remarkable tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][3]

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling for the synthesis of biphenyl derivatives, including its mechanism, quantitative data for reaction optimization, detailed experimental protocols, and a general workflow.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[1][4] Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, a process facilitated by a base.[5] The final step, reductive elimination, results in the formation of the desired biphenyl product and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partners. The following tables summarize quantitative data from various studies on the synthesis of biphenyl derivatives, providing a comparative overview of different reaction conditions.

Table 1: Effect of Catalyst and Base on the Synthesis of 4-Methylbiphenyl

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | 0.5 | >99 (GC) | [7] |

| 4-Bromotoluene | Phenylboronic acid | 10% Pd/C (5) | K₂CO₃ (3) | Ethanol/Water | Reflux | 4-6 | N/A | [8] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.02) / PPh₃ (0.04) | K₂CO₃ (3) | Toluene/Water | 90 | 4-6 | N/A | [8] |

Table 2: Synthesis of Various Biphenyl Derivatives

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Chlorobromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | 98 | [7] |

| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | >99 | [7] |

| Bromobenzene | Phenylboronic acid | Pd catalyst (0.1) | K₂CO₃ (3) | Water | Reflux | N/A | [3] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 | [9] |

Experimental Protocols

The following are detailed methodologies for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 4-Methylbiphenyl [8]

-

Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and remove the solvent in vacuo. The crude product can be further purified by column chromatography.

Protocol 2: Green Synthesis of Biphenyl Carboxylic Acids in Water [10]

-

Reactant Preparation: In a reaction vessel, dissolve the bromobenzoic acid (1.0 mmol) and arylboronic acid (1.2 mmol) in water.

-